molecular formula C10H15NO2 B14269560 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- CAS No. 152711-31-4

2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)-

Cat. No.: B14269560
CAS No.: 152711-31-4
M. Wt: 181.23 g/mol
InChI Key: BEOPSADBTIHKFL-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrolidinone, featuring an ethenyl group and a methyl-oxopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- typically involves the reaction of pyrrolidinone derivatives with appropriate reagents to introduce the ethenyl and methyl-oxopropyl groups. One common method involves the use of vinylation reactions, where pyrrolidinone is reacted with vinyl compounds under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various research and industrial contexts .

Properties

CAS No.

152711-31-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-ethenyl-3-(2-methylpropanoyl)pyrrolidin-2-one

InChI

InChI=1S/C10H15NO2/c1-4-11-6-5-8(10(11)13)9(12)7(2)3/h4,7-8H,1,5-6H2,2-3H3

InChI Key

BEOPSADBTIHKFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCN(C1=O)C=C

Origin of Product

United States

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